Methyl 1-(difluoromethyl)-6-oxo-1,6-dihydropyridine-3-carboxylate
Overview
Description
Synthesis Analysis
The synthesis of related dihydropyridine derivatives is explored in several studies. For instance, novel disperse dyes synthesized from methyl-4,6-dihydroxy-2-oxo-1-phenyl pyridine-3-carboxylate are reported, which also exhibit free radical scavenging activity . Another study describes the synthesis of methyl 4-aryl-6-methyl-4,7-dihydro-1H-pyrazolo-[3,4-b]pyridine-5-carboxylates from methyl 4-aryl-6-methyl-2-oxo-1,2,3,4-tetrahydropyridine-5-carboxylates using the Vilsmeier–Haack reagent . These syntheses involve multi-step reactions and provide insights into the reactivity of dihydropyridine derivatives.
Molecular Structure Analysis
The molecular structure of related compounds has been analyzed using various spectroscopic techniques. For example, the structure of Methyl 4,4"-difluoro-5'-methoxy-1,1':3',1"-terphenyl-4'-carboxylate was confirmed by IR and single crystal X-ray diffraction studies . The geometrical parameters obtained from these studies are consistent with calculated values using density functional theory (DFT), indicating the reliability of computational methods in predicting molecular structures.
Chemical Reactions Analysis
Chemical reactions involving dihydropyridine derivatives are diverse. The photochemical [2 + 2]-cycloaddition of 1-methoxycarbonyl-substituted dihydropyridinone with olefins is described, highlighting the regioselectivity and potential for preparative applications . Electrochemical oxidation of a dihydropyridine calcium blocker is investigated, revealing a complex mechanism involving one-electron oxidation and radical coupling . These studies demonstrate the rich chemistry of dihydropyridine derivatives and their potential for further functionalization.
Physical and Chemical Properties Analysis
The physical and chemical properties of dihydropyridine derivatives and related compounds are multifaceted. The color fastness properties of disperse dyes derived from dihydropyridine carboxylates are studied, indicating their potential in textile applications . The electrochemical properties of a dihydropyridine calcium blocker are explored, suggesting its utility in pharmaceutical applications . Additionally, the nonlinear optical properties of a difluoromethylated terphenyl carboxylate are investigated, showing promise for future studies in this area .
Scientific Research Applications
Synthesis and Diversity-Oriented Applications
Methyl 1-(difluoromethyl)-6-oxo-1,6-dihydropyridine-3-carboxylate is a key compound in the field of organic chemistry, particularly in the synthesis of complex molecules. For instance, Baškovč et al. (2012) developed a diversity-oriented synthesis process involving 1-substituted methyl 4-hydroxy-6-oxo-1,6-dihydropyridine-3-carboxylates, a category to which our compound of interest belongs. This process facilitated the creation of a library of compounds, highlighting the versatility of such molecules in combinatorial chemistry (Baškovč et al., 2012).
Role in Antibacterial Research
Compounds derived from methyl 1-(difluoromethyl)-6-oxo-1,6-dihydropyridine-3-carboxylate have been explored for their antibacterial properties. For example, a study by El-Sehrawi et al. (2015) synthesized derivatives of 6-oxo-pyridine-3-carboxamide, which demonstrated broad-spectrum antibacterial activity. This indicates the potential application of these compounds in the development of new antimicrobial agents (El-Sehrawi et al., 2015).
Use in Material Science
In material science, derivatives of methyl 1-(difluoromethyl)-6-oxo-1,6-dihydropyridine-3-carboxylate are utilized in the development of new materials. For instance, Parveen et al. (2007) conducted studies on new disperse dyes synthesized from related compounds, demonstrating their application in textiles and the potential for free radical scavenging activity (Parveen et al., 2007).
Applications in Crystallographic Studies
The compound and its analogs are also significant in crystallographic studies. Langs and Triggle (1984) investigated the crystal and molecular structures of analogs of methyl 1-(difluoromethyl)-6-oxo-1,6-dihydropyridine-3-carboxylate, contributing to our understanding of calcium channel agonists and antagonists. Such studies are crucial for designing new pharmaceutical agents (Langs & Triggle, 1984).
Electrophilic Fluorination in Synthesis
Recent research has explored the use of electrophilic fluorination in synthesizing fluorinated derivatives. Pikun et al. (2020) developed a new approach for synthesizing methyl 2-(fluoromethyl)-5-nitro-6-arylnicotinates, a process that involves fluorination of related dihydropyridines, demonstrating the adaptability of these compounds in synthetic organic chemistry (Pikun et al., 2020).
Future Directions
Difluoromethylation is a field of research that has seen significant advances in recent years . The state-of-the-art advances in difluoromethylation of heterocycles via a radical process have been summarized in a review . These advances have streamlined access to molecules of pharmaceutical relevance, and generated interest for process chemistry .
properties
IUPAC Name |
methyl 1-(difluoromethyl)-6-oxopyridine-3-carboxylate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F2NO3/c1-14-7(13)5-2-3-6(12)11(4-5)8(9)10/h2-4,8H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFWZUVCHYMYFBT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN(C(=O)C=C1)C(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F2NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 1-(difluoromethyl)-6-oxo-1,6-dihydropyridine-3-carboxylate |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.